molecular formula C20H18FN3O2S B10861573 N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide

N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide

Cat. No.: B10861573
M. Wt: 383.4 g/mol
InChI Key: JPFMYSJUFUEHBI-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TNG260 is a novel, orally active, CoREST-selective deacetylase inhibitor developed for the treatment of cancers with STK11 mutations. This compound has shown promise in reversing resistance to immune checkpoint blockade therapies, particularly in non-small cell lung cancer (NSCLC) with STK11 loss-of-function mutations .

Preparation Methods

The synthesis of TNG260 involves the selective inhibition of the CoREST complex, which includes histone deacetylase 1 (HDAC1). The compound is designed to inhibit HDAC1 with 10-fold selectivity over HDAC3 and 500-fold selectivity for the CoREST complex over other HDAC1-containing complexes such as NuRD and Sin3 . The specific synthetic routes and industrial production methods for TNG260 are proprietary and have not been fully disclosed in the available literature.

Chemical Reactions Analysis

TNG260 primarily undergoes inhibition reactions targeting the CoREST complex. It does not exhibit direct cytotoxicity to cancer cells but instead modulates immune responses. The compound’s selectivity for HDAC1 over HDAC3 and other complexes is achieved through specific binding interactions, which have been characterized using cellular NanoBRET target engagement assays .

Comparison with Similar Compounds

TNG260 is unique in its selectivity for the CoREST complex and its ability to reverse immune evasion in STK11-mutant cancers. Similar compounds include other HDAC inhibitors such as vorinostat and panobinostat, which are pan-HDAC inhibitors approved for hematologic malignancies . these compounds lack the selectivity and immune-modulating properties of TNG260. Another related compound is ORY-1001, an LSD1 inhibitor that has shown limited efficacy in combination with anti-PD1 therapy compared to TNG260 .

Properties

Molecular Formula

C20H18FN3O2S

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide

InChI

InChI=1S/C20H18FN3O2S/c1-27(23,26)17-9-4-14(5-10-17)20(25)24-19-12-15(6-11-18(19)22)13-2-7-16(21)8-3-13/h2-12,23H,22H2,1H3,(H,24,25)/t27-/m1/s1

InChI Key

JPFMYSJUFUEHBI-HHHXNRCGSA-N

Isomeric SMILES

C[S@@](=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.